

Fenethazine: A Versatile Tool for Interrogating Histamine H1 Receptor Signaling

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Fenethazine

Cat. No.: B1672500

[Get Quote](#)

Application Notes and Protocols for Researchers and Drug Development Professionals

Abstract

Fenethazine, a first-generation phenothiazine antihistamine, serves as a valuable pharmacological tool for the investigation of histamine H1 receptor-mediated signaling pathways. Its established mechanism as a competitive antagonist of the H1 receptor, coupled with its distinct pharmacological profile, allows for the elucidation of histamine's role in a variety of physiological and pathological processes. These application notes provide a comprehensive guide for the use of **fenethazine** as a tool compound, including its chemical properties, mechanism of action, and detailed protocols for in vitro and in vivo experimental models.

Introduction

Histamine, a key biogenic amine, exerts its diverse effects through four distinct G protein-coupled receptors (GPCRs), designated H1 to H4. The histamine H1 receptor is ubiquitously expressed and plays a pivotal role in allergic and inflammatory responses, neurotransmission, and smooth muscle contraction. Understanding the intricacies of H1 receptor signaling is crucial for the development of novel therapeutics for a range of disorders. **Fenethazine**, as a potent H1 receptor antagonist, provides a reliable means to dissect these signaling cascades. This document outlines the application of **fenethazine** in studying H1 receptor function, presenting its pharmacological data and detailed experimental methodologies.

Chemical and Pharmacological Properties of Fenethazine

Fenethazine (N,N-dimethyl-10H-phenothiazine-10-ethanamine) is a lipophilic molecule that readily crosses the blood-brain barrier, a characteristic feature of first-generation antihistamines.[1] Its primary pharmacological action is the competitive and reversible antagonism of the histamine H1 receptor.[1]

Table 1: Chemical Properties of **Fenethazine**

Property	Value
IUPAC Name	N,N-dimethyl-2-phenothiazin-10-ylethanamine
Molecular Formula	C ₁₆ H ₁₈ N ₂ S
Molecular Weight	270.39 g/mol
CAS Number	522-24-7
Appearance	White to off-white crystalline powder
Solubility	Soluble in ethanol, methanol, and chloroform

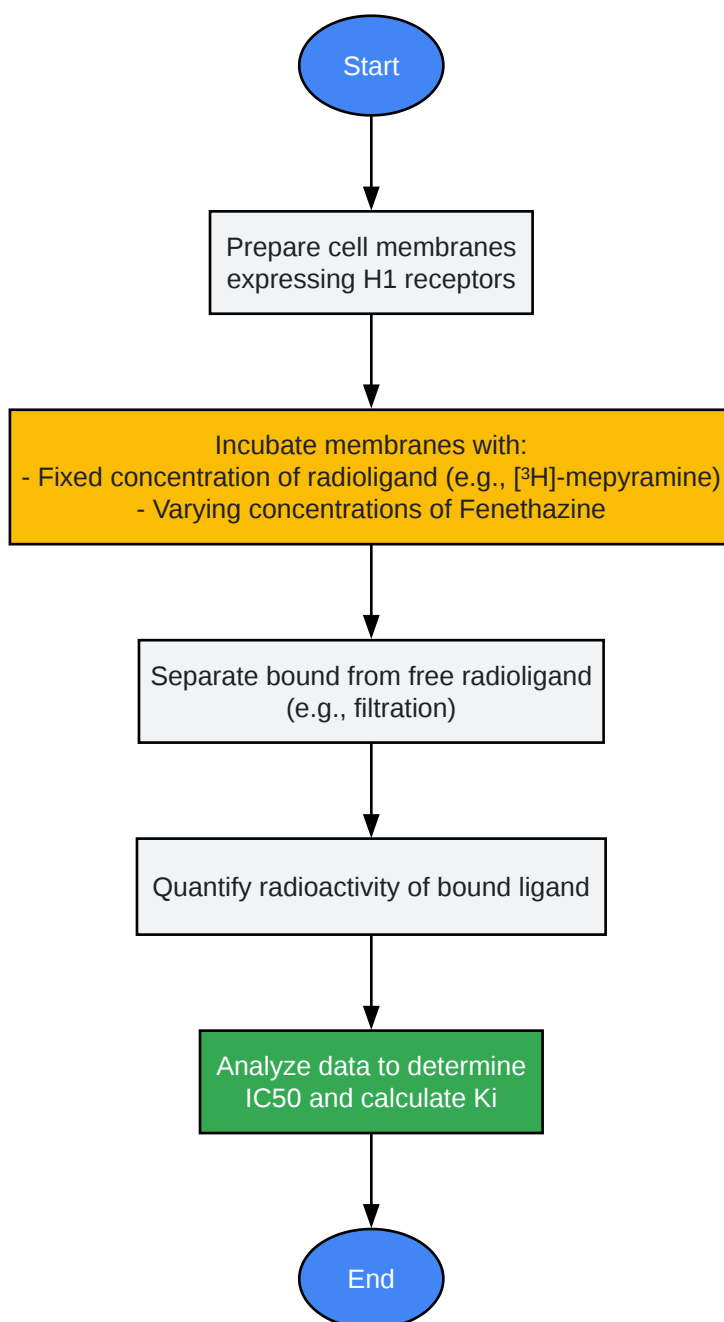
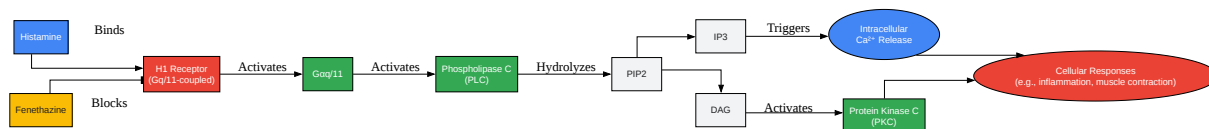
Table 2: Pharmacological Profile of **Fenethazine** (Estimated)

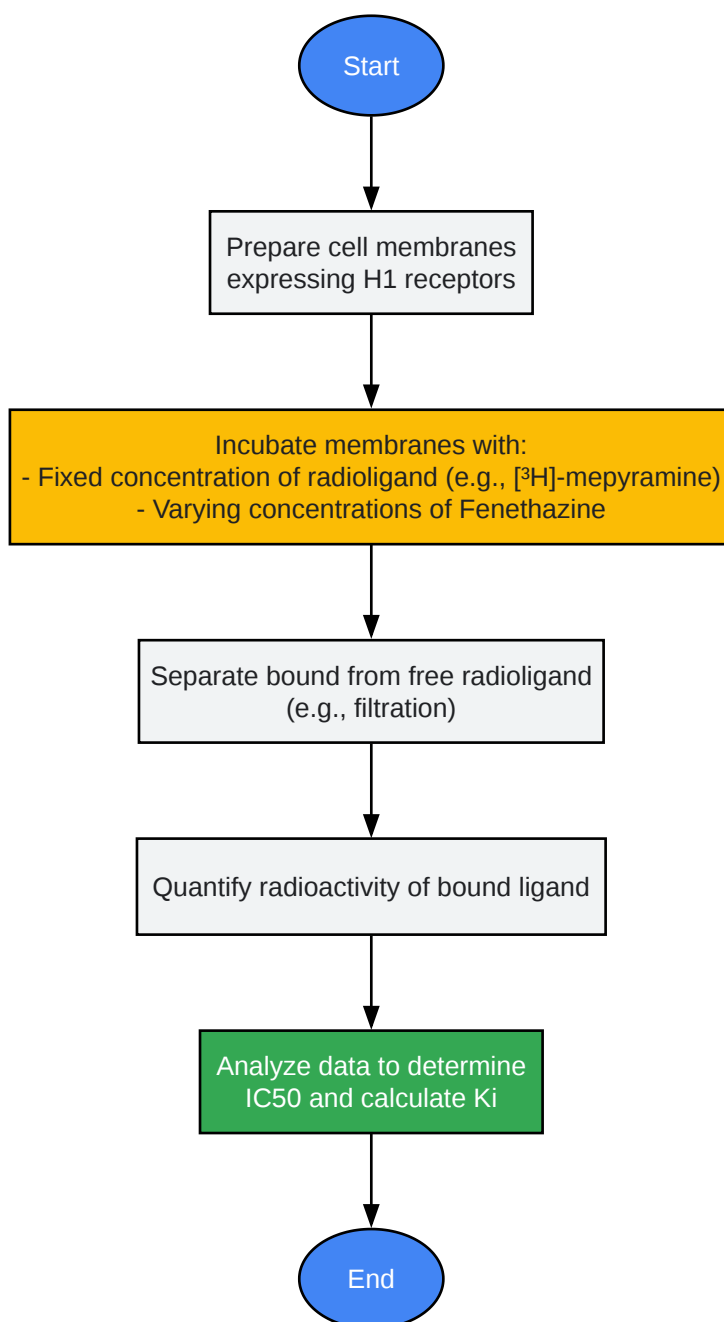
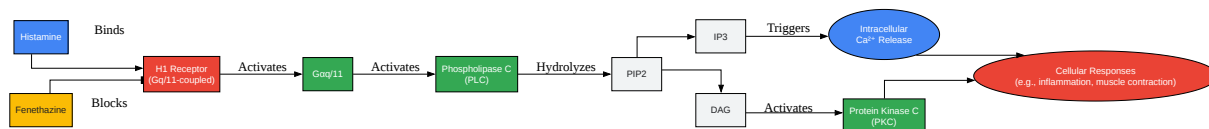
Receptor Target	Binding Affinity (Ki)	Potency (IC50/EC50)	Functional Activity
Histamine H1 Receptor	Data not available	Data not available	Antagonist/Inverse Agonist
Muscarinic Receptors (M1-M5)	Moderate	Data not available	Antagonist
α-Adrenergic Receptors (α1, α2)	Low to Moderate	Data not available	Antagonist
Dopamine D2 Receptor	Low	Data not available	Antagonist

Note: Specific quantitative binding affinity (K_i) and potency (IC_{50}/EC_{50}) values for **fenethazine** are not readily available in the public domain. The indicated affinities are qualitative estimations based on the known pharmacology of the phenothiazine class of compounds. Researchers are advised to determine these values empirically for their specific experimental systems.

Mechanism of Action and Signaling Pathways

Fenethazine exerts its effects by competitively binding to the histamine H1 receptor, thereby preventing the binding of endogenous histamine and subsequent receptor activation. The H1 receptor is a Gq/11-coupled GPCR. Upon histamine binding, it activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca^{2+}) from intracellular stores, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses, including smooth muscle contraction, increased vascular permeability, and the expression of pro-inflammatory genes.^[1] By blocking this initial step, **fenethazine** effectively inhibits all downstream signaling events.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. SMPDB [smpdb.ca]
- To cite this document: BenchChem. [Fenethazine: A Versatile Tool for Interrogating Histamine H1 Receptor Signaling]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1672500#fenethazine-as-a-tool-compound-for-studying-histamine-signaling\]](https://www.benchchem.com/product/b1672500#fenethazine-as-a-tool-compound-for-studying-histamine-signaling)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com